N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(2,4-Dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a ureido group linked to a p-tolyl moiety and an acetamide bridge connected to a 2,4-dimethoxyphenyl ring.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)21-18(27)23-19-24-25-20(31-19)30-11-17(26)22-15-9-8-14(28-2)10-16(15)29-3/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWKQUAUJOTUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, referred to as compound 1, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 459.54 g/mol
- CAS Number : 898461-55-7
The compound features a complex structure that includes a thiadiazole ring, a ureido group, and a dimethoxyphenyl moiety. These structural components are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of 1,3,4-thiadiazoles display activity against various Gram-positive and Gram-negative bacteria. For instance:
- E. coli and S. aureus showed susceptibility to compounds with similar structural features at concentrations as low as 100 µg/mL .
- The presence of electron-withdrawing groups has been linked to enhanced antibacterial activity .
Anticancer Activity
The anticancer potential of compound 1 has been explored through various studies:
- Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and T47D (breast cancer). Notably, modifications at the phenyl ring can significantly influence potency .
- A study reported that certain thiadiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics like cisplatin .
The proposed mechanisms by which compound 1 exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds similar to 1 have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, certain derivatives have been observed to induce apoptosis through mitochondrial pathways .
Study on Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives reported that modifications at the para position of the aryl ring significantly influenced antimicrobial efficacy. Compounds with chloro or nitro groups demonstrated enhanced activity against bacterial strains compared to their non-substituted counterparts .
Anticancer Screening
In a comparative study, several thiadiazole derivatives were evaluated for their anticancer properties using the MTT assay. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity against A549 cells compared to those with electron-donating groups .
| Compound Name | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 15 | A549 | Anticancer |
| Compound B | 25 | T47D | Anticancer |
| Compound C | 30 | S. aureus | Antimicrobial |
Scientific Research Applications
Key Structural Components:
- Thiadiazole Moiety : Known for antibacterial, antifungal, and anticancer properties.
- Dimethoxyphenyl Group : Enhances solubility and bioavailability.
- Ureido Linkage : May contribute to enzyme inhibition or receptor binding.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- A study evaluated a series of 1,3,4-thiadiazole derivatives for their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, showcasing effective inhibition at concentrations as low as 6.25 µg/ml .
- The compound's structure allows for modifications that can enhance its antimicrobial potency by altering substituents on the thiadiazole ring .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in several studies. The compound under discussion has shown promise in:
- Inhibiting proliferation in various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and PC3 (prostate cancer). Compounds with specific substituents demonstrated enhanced cytotoxicity compared to standard drugs like doxorubicin .
- A structure-activity relationship (SAR) analysis indicated that certain modifications can lead to improved antitumor activity, suggesting the potential for developing targeted therapies based on this scaffold .
Enzyme Inhibition
Thiadiazole derivatives have been explored as inhibitors of key enzymes involved in disease processes:
- Studies indicate that certain thiadiazole compounds can inhibit p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer progression .
- The ureido group in the compound may facilitate interactions with enzyme active sites, enhancing its potential as a therapeutic agent.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of 1,3,4-thiadiazoles and evaluated their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups exhibited significantly higher antibacterial activity compared to their counterparts with electron-donating groups. The most active derivative showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Screening
In another investigation, derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide were assessed for their anticancer properties using MTT assays across multiple cell lines. The study found that modifications at specific positions on the thiadiazole ring could lead to enhanced cytotoxic effects against targeted cancer cells .
Summary of Findings
The compound N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrates significant potential across various fields of medicinal chemistry due to its structural attributes. Its applications encompass:
- Antimicrobial agents : Effective against multiple bacterial strains.
- Anticancer therapies : Showing promising results in inhibiting cancer cell proliferation.
- Enzyme inhibitors : Potentially modulating key pathways involved in disease mechanisms.
Further research is warranted to explore these applications more comprehensively and to optimize the compound's efficacy through structural modifications.
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Active against Gram-positive/negative bacteria |
| Anticancer | Cytotoxicity | Effective against various cancer cell lines |
| Enzyme Inhibition | MAPK Inhibition | Potential therapeutic target for inflammatory diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other 1,3,4-thiadiazole derivatives, enabling comparisons based on substituent effects, biological activity, and mechanistic insights. Below is a detailed analysis of its analogs:
Structural Analogues and Substituent Effects
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4h) Structure: Replaces the 2,4-dimethoxyphenyl group with a 6-methylbenzothiazole. Properties: Molecular weight 470.59 (calc.), m.p. 265–267°C. Exhibits antiproliferative activity via undefined mechanisms but demonstrates structural stability through IR and NMR validation .
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4n)
- Structure : Features a chloro-substituted benzothiazole instead of dimethoxyphenyl.
- Properties : Molecular weight 491.01 (calc.), m.p. 268–270°C. IR and NMR data confirm hydrogen bonding via NH groups, critical for target interactions .
- Comparison : The electron-withdrawing Cl group may alter electronic distribution, influencing binding affinity compared to electron-donating methoxy groups.
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-((5-(p-Tolylamino)-1,3,4-Thiadiazol-2-yl)thio)acetamide (4y) Structure: Lacks the ureido group but retains the p-tolyl and thiadiazole-acetamide framework. Activity: IC₅₀ values of 0.034 ± 0.008 mmol L⁻¹ (A549 cells) and 0.062 ± 0.004 mmol L⁻¹ (aromatase inhibition), outperforming cisplatin in cytotoxicity . Comparison: The absence of the ureido linker suggests that this group in the target compound may enhance target specificity or stability.
Mechanistic Comparisons
- Akt Inhibition: Compounds like N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) inhibit Akt by 92.36%, driven by π-π interactions and hydrogen bonds . The target compound’s dimethoxyphenyl group could similarly engage in hydrophobic interactions but lacks nitro substituents linked to high Akt affinity.
- Cell Cycle Arrest : Analog 4y induces apoptosis via aromatase inhibition, a mechanism distinct from Akt targeting but relevant to hormone-dependent cancers .
Data Table: Key Properties of Comparable Compounds
Key Research Findings and Implications
- Substituent Impact : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility but reduce binding to hydrophobic enzyme pockets compared to nitro or chloro groups .
- Ureido vs. Amino Linkers: The ureido group in the target compound could offer conformational flexibility or additional hydrogen-bonding sites compared to simpler amino linkers in analogs like 4y .
- Biological Gaps : While analogs demonstrate anticancer activity, the target compound’s specific efficacy and toxicity profile remain uncharacterized, necessitating further in vitro and in vivo studies.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Formation of the 1,3,4-thiadiazole core by cyclizing thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) . (ii) Coupling the thiadiazole intermediate with 2,4-dimethoxyphenylacetamide using K₂CO₃ in acetone (6–8 hours reflux) . (iii) Purification via recrystallization (ethanol/DMF) and validation using GC-MS or elemental analysis (e.g., C, H, N, S content) .
Q. How is the compound characterized structurally and analytically post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR for confirming proton and carbon environments (e.g., urea NH at δ 9.8–10.2 ppm, thiadiazole C-S at δ 160–165 ppm) .
- Mass Spectrometry : GC-MS or HRMS to verify molecular weight (e.g., calculated vs. experimental values within ±0.1% error) .
- Elemental Analysis : Percent composition (C, H, N, S) to confirm purity (>95%) .
- Melting Point : Consistency across batches (e.g., 261–267°C) indicates crystallinity .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Kinase Inhibition : Fluorescence-based assays targeting VEGFR-2 or BRAF (IC₅₀ < 1 µM in optimized derivatives) .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
Advanced Research Questions
Q. How can structural modifications improve solubility and bioavailability without compromising activity?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., -SO₃H, -OH) on the p-tolyl urea moiety .
- Prodrug Strategies : Mask the acetamide group with ester linkages, cleaved in vivo .
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to maintain compound stability .
Q. How to resolve contradictions in reported IC₅₀ values across cell lines?
- Methodological Answer :
- Cross-Validation : Replicate assays in triplicate using standardized protocols (e.g., same passage number, serum concentration) .
- Mechanistic Profiling : Compare kinase inhibition (e.g., VEGFR-2 vs. BRAF) to identify target-specific variability .
- Purity Checks : Re-analyze batches via HPLC (e.g., >98% purity) to rule out impurities affecting results .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with VEGFR-2 (PDB: 4AG8), focusing on urea and thiadiazole binding to the ATP pocket .
- QSAR Modeling : Train models on IC₅₀ data (e.g., against MCF-7) using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How to design experiments to elucidate the mechanism of apoptosis induction?
- Methodological Answer :
- Western Blotting : Quantify caspase-3/9, PARP cleavage, and Bcl-2/Bax ratios in treated vs. untreated cells .
- ROS Detection : Use DCFH-DA staining to measure reactive oxygen species (ROS) accumulation .
- Cell Cycle Analysis : PI staining and flow cytometry to identify G1/S or G2/M arrest .
Data Interpretation and Optimization
Q. How to address discrepancies between computational predictions and experimental activity?
- Methodological Answer :
- Re-dock with Cryo-EM Structures : Account for protein flexibility missed in static docking .
- Free Energy Calculations : Use MM-GBSA to refine binding affinity predictions .
- Synthetic Re-routes : Modify substituents (e.g., replace p-tolyl with 4-F-phenyl) guided by electrostatic potential maps .
Q. What analytical techniques validate compound stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
